REACTION_SMILES
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[C:28]([Cl:29])(=[O:30])[O:31][CH2:32][CH3:33].[CH2:14]([NH+:15]([CH2:16][CH3:17])[CH2:18][CH3:19])[CH3:20].[CH3:21][CH2:22][N:23]([CH2:24][CH3:25])[CH2:26][CH3:27].[CH:34]([Cl:35])([Cl:36])[Cl:37].[F:1][c:2]1[c:3]([NH:10][C:11]([S-:12])=[S:13])[cH:4][cH:5][c:6]([F:9])[c:7]1[F:8]>>[F:1][c:2]1[c:3]([N:10]=[C:11]=[S:12])[cH:4][cH:5][c:6]([F:9])[c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC[NH+](CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(NC(=S)[S-])c(F)c1F
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Name
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Type
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product
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Smiles
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Fc1ccc(N=C=S)c(F)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |